N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclobutanecarboxamide
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Overview
Description
N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclobutanecarboxamide is a synthetic compound that belongs to the class of cyclopropyl amides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclobutanecarboxamide typically involves the following steps:
Formation of the Cyclopropyl Intermediate: The initial step involves the formation of a cyclopropyl intermediate through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane and an appropriate alkene.
Thiophene Introduction: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and a boronic acid derivative of thiophene.
Amidation: The final step involves the amidation reaction where the cyclopropyl intermediate is reacted with cyclobutanecarboxylic acid to form the desired amide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form sulfoxides and sulfones.
Reduction: The compound can be reduced using hydrogenation reactions in the presence of catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: m-CPBA, H₂O₂
Reduction: H₂, Pd/C
Substitution: Halogens, nitrating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiophene derivatives
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclobutanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide
- N-[(1-Thiophen-2-ylcyclopropyl)methyl]cyclobutanecarboxamide
Uniqueness
N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclobutanecarboxamide is unique due to its specific substitution pattern on the thiophene ring and the cyclopropyl moiety.
Properties
IUPAC Name |
N-[(1-thiophen-3-ylcyclopropyl)methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c15-12(10-2-1-3-10)14-9-13(5-6-13)11-4-7-16-8-11/h4,7-8,10H,1-3,5-6,9H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAAFYRNBWEIKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2(CC2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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